Cas no 773021-59-3 (methyl 4,4-dimethylpiperidine-2-carboxylate)

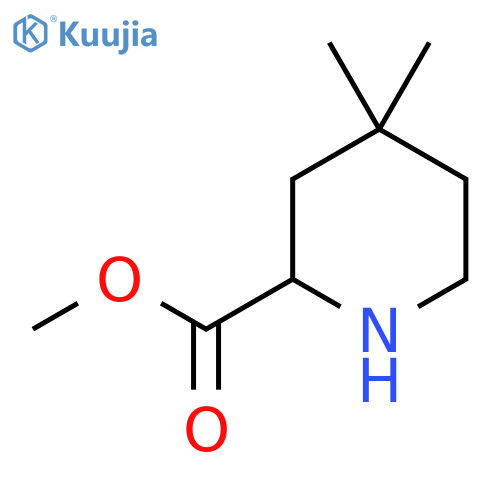

773021-59-3 structure

商品名:methyl 4,4-dimethylpiperidine-2-carboxylate

methyl 4,4-dimethylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4,4-dimethylpiperidine-2-carboxylate

- 773021-59-3

- EN300-1069547

- SCHEMBL14446953

-

- インチ: 1S/C9H17NO2/c1-9(2)4-5-10-7(6-9)8(11)12-3/h7,10H,4-6H2,1-3H3

- InChIKey: VAFBPHVKKLOOKD-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CC(C)(C)CCN1)=O

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38.3Ų

methyl 4,4-dimethylpiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1069547-10.0g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 10g |

$7373.0 | 2023-06-10 | ||

| Enamine | EN300-1069547-0.05g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 0.05g |

$1440.0 | 2023-10-28 | |

| Enamine | EN300-1069547-0.1g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 0.1g |

$1508.0 | 2023-10-28 | |

| Enamine | EN300-1069547-10g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 10g |

$7373.0 | 2023-10-28 | |

| Enamine | EN300-1069547-2.5g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 2.5g |

$3362.0 | 2023-10-28 | |

| Enamine | EN300-1069547-5g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 5g |

$4972.0 | 2023-10-28 | |

| Enamine | EN300-1069547-0.5g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 0.5g |

$1646.0 | 2023-10-28 | |

| Enamine | EN300-1069547-5.0g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 5g |

$4972.0 | 2023-06-10 | ||

| Enamine | EN300-1069547-1g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 95% | 1g |

$1714.0 | 2023-10-28 | |

| Enamine | EN300-1069547-1.0g |

methyl 4,4-dimethylpiperidine-2-carboxylate |

773021-59-3 | 1g |

$1714.0 | 2023-06-10 |

methyl 4,4-dimethylpiperidine-2-carboxylate 関連文献

-

Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

773021-59-3 (methyl 4,4-dimethylpiperidine-2-carboxylate) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 249916-07-2(Borreriagenin)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量